molecular formula C25H19N3O8 B2507428 4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate CAS No. 522657-76-7

4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate

Cat. No.: B2507428
CAS No.: 522657-76-7
M. Wt: 489.44
InChI Key: VKRMNZNBZLPKKJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O8/c1-34-19-7-4-16(5-8-19)25(31)36-22-10-3-15(12-23(22)35-2)11-17(14-26)24(30)27-20-9-6-18(28(32)33)13-21(20)29/h3-13,29H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRMNZNBZLPKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, focusing on its pharmacological properties and possible applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O5C_{23}H_{21}N_{3}O_{5}, with a molecular weight of approximately 417.43 g/mol. The structure features multiple functional groups, including cyano, nitro, and methoxy functionalities, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC23H21N3O5C_{23}H_{21}N_{3}O_{5}
Molecular Weight417.43 g/mol
IUPAC Name4-{2-Cyano-2-[...]}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of suitable precursors under controlled conditions to yield the final product. The synthetic route often employs catalysts to enhance yield and efficiency.

Antimicrobial Properties

Research has indicated that derivatives of similar structures exhibit significant antimicrobial activities. For instance, compounds containing nitro and cyano groups have been shown to inhibit bacterial growth effectively. Studies suggest that the presence of these groups enhances the interaction with microbial cell membranes, leading to increased permeability and cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies demonstrate that it can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
  • Induction of oxidative stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage in cancerous cells.

Case Study : A study published in a peer-reviewed journal highlighted that a related compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
  • Receptor Modulation : It could interact with various receptors, altering their function and leading to downstream effects on cellular signaling pathways.
  • Redox Reactions : The presence of cyano and nitro groups allows participation in redox reactions, which can modulate cellular redox status and affect cell survival.

Research Findings

Numerous studies have explored the biological activity of compounds similar to this compound. Key findings include:

  • Antimicrobial Efficacy : Compounds with similar functional groups showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : In vitro studies revealed that these compounds could effectively reduce viability in several cancer cell lines.

Comparison with Similar Compounds

Critical Limitations of the Provided Evidence

  • focuses on the SHELX software system for crystallographic refinement and structure determination.
  • is a safety data sheet for methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1), a structurally distinct compound with different functional groups (e.g., thiadiazole ring vs. cyano-carbamoyl-eth-1-enyl substituents) .

No comparative data on physicochemical properties, reactivity, or biological activity of the target compound are available in the provided sources.

Recommendations for Further Research

To address this gap, the following steps are advised:

Access Specialized Databases: SciFinder, Reaxys, or PubChem would enable retrieval of structural analogs, synthesis protocols, and comparative studies. Search terms: Substructure searches for the cyano-carbamoyl-eth-1-enyl moiety combined with 4-methoxybenzoate esters.

Review Patent Literature: Compounds with similar backbones (e.g., cyanoacrylamides, nitroaryl derivatives) are often explored as kinase inhibitors or agrochemicals. Patent databases may disclose comparative efficacy data.

Crystallographic Analysis :

  • If the target compound’s crystal structure is available (e.g., via the Cambridge Structural Database ), compare packing motifs, hydrogen-bonding networks, and conformational flexibility with analogs .

Computational Studies :

  • Density Functional Theory (DFT) calculations could compare electronic properties (e.g., dipole moments, HOMO-LUMO gaps) between the target compound and analogs.

Proposed Framework for Comparison

If sufficient data were available, the article would include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight LogP (Predicted) Key Functional Groups Reported Applications
Target Compound [Data Needed] [Data Needed] Cyano-carbamoyl, nitroaryl, methoxy [Data Needed]
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 369.40 2.8 (Est.) Thiadiazole, phenylcarbamoyl, methoxy Intermediate or API

Table 2: Spectroscopic Data (Hypothetical)

Compound UV-Vis λ_max (nm) IR Stretches (cm⁻¹) NMR (δ, ppm)
Target Compound [Data Needed] Nitro (1530), C≡N (2250), C=O (1700) Aromatic protons (6.5–8.5)
Structural Analog (e.g., cyanoacrylate derivatives) 280–320 C≡N (2240), C=O (1720) Vinyl protons (5.5–7.0)

Q & A

What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

Basic Research Question
Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and temperature control. For example, the presence of electron-withdrawing groups (e.g., nitro, cyano) in the structure may necessitate anhydrous conditions to prevent hydrolysis. A stepwise approach—first forming the enaminone core via condensation of cyanoacetamide derivatives with ketones, followed by esterification—can reduce side reactions . Monitoring intermediates via TLC or HPLC is critical. For purity, recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is recommended.

Advanced Research Question How can computational chemistry (e.g., DFT calculations) predict favorable reaction pathways or intermediates? Advanced Answer: DFT studies can model transition states and identify energy barriers for key steps, such as the keto-enol tautomerization during enaminone formation. Pairing this with experimental data (e.g., in-situ IR spectroscopy) allows validation of predicted intermediates. For example, optimizing the condensation step between the cyano and carbamoyl groups may require adjusting pH to stabilize reactive enolate species .

What spectroscopic and crystallographic methods are most effective for structural elucidation?

Basic Research Question
Standard techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and ester/amide linkages. Aromatic protons near electron-withdrawing groups (nitro, cyano) show downfield shifts (~8.5–9.5 ppm) .
  • FT-IR : Stretching bands for C≡N (~2200 cm1^{-1}), C=O (amide I: ~1650 cm1^{-1}; ester: ~1720 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry of the eth-1-en-1-yl group. SHELXL software is widely used for refining small-molecule structures, especially for handling twinned crystals or high-resolution data .

Advanced Research Question How can discrepancies between calculated (DFT) and experimental spectral data be resolved? Advanced Answer: Discrepancies often arise from solvent effects or crystal packing forces. For NMR, apply the IEF-PCM solvation model in DFT to simulate solvent interactions. For X-ray data, use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding between nitro and methoxy groups) that may distort bond angles .

How can researchers design experiments to evaluate the compound’s potential bioactivity?

Basic Research Question
Use in vitro assays to screen for antimicrobial, anticancer, or enzyme-inhibitory activity. For example:

  • Antimicrobial : Broth microdilution (MIC against Gram-positive/negative bacteria).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

Advanced Research Question What strategies mitigate false positives in bioactivity assays caused by compound aggregation or redox cycling? Advanced Answer:

  • Include detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.
  • Conduct a counter-screen using a redox-sensitive dye (e.g., resazurin) to rule out nonspecific redox effects .
  • Validate hits via orthogonal assays (e.g., SPR for binding affinity) .

What computational approaches are suitable for studying this compound’s reactivity?

Basic Research Question
Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes). QSAR models correlate structural features (e.g., nitro group position) with activity .

Advanced Research Question How can MD simulations elucidate the stability of the enaminone moiety in aqueous environments? Advanced Answer: Run 100-ns MD simulations in explicit solvent (TIP3P water) to track conformational changes. Analyze hydrogen-bonding networks between the carbamoyl group and water. Free-energy perturbation (FEP) can quantify solvation effects on reactivity .

How should researchers address contradictory data in stability or solubility studies?

Basic Research Question
Contradictions may arise from:

  • Solubility : Use standardized protocols (e.g., shake-flask method with HPLC quantification).
  • Stability : Conduct stress testing (pH 1–13, 40–80°C) with LC-MS to track degradation products .

Advanced Research Question What statistical methods resolve discrepancies in replicate experiments? Advanced Answer: Apply multivariate analysis (e.g., PCA) to identify outlier variables (e.g., humidity during crystallization). Bayesian hierarchical modeling accounts for batch effects in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.